3-methoxy-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
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Overview
Description
3-methoxy-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide: is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The compound’s structure includes a trifluoromethyl group, which is known for its electron-withdrawing properties, and a pyridazinone ring, which is a six-membered heterocycle containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Coupling with Benzamide: The final step involves coupling the pyridazinone derivative with 3-methoxybenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, potentially forming alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to its electron-withdrawing nature.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its electron-withdrawing trifluoromethyl group.
Material Science: It can be incorporated into polymers to modify their electronic properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Biological Probes: It can be used as a probe to study biological pathways involving pyridazinone derivatives.
Industry:
Agrochemicals: The compound can be explored for its potential use in developing new pesticides or herbicides.
Electronics: Its unique electronic properties can be utilized in the development of organic electronic devices.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electron-withdrawing capacity. The pyridazinone ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide
- 3-bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
Comparison:
- Unique Features: The presence of the trifluoromethyl group in 3-methoxy-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide distinguishes it from similar compounds, providing it with unique electronic properties and increased binding affinity to molecular targets.
- Structural Differences: While similar compounds may contain different substituents or ring structures, the combination of the trifluoromethyl group and the pyridazinone ring in this compound offers a distinct advantage in terms of stability and reactivity.
Properties
IUPAC Name |
3-methoxy-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c1-24-11-4-2-3-10(9-11)14(23)19-7-8-21-13(22)6-5-12(20-21)15(16,17)18/h2-6,9H,7-8H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWMVKBDNGFVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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